molecular formula C17H23N3O2S B2869667 1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361745-67-5

1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2869667
CAS RN: 2361745-67-5
M. Wt: 333.45
InChI Key: IEUQFHXQUGCEMW-UHFFFAOYSA-N
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Description

The compound “1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a thiazole ring and two piperidine rings . Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, making it a basic functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The thiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the carbonyl group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic piperidine rings could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing thiazole rings are used for their antimicrobial properties .

Future Directions

The future directions for this compound would likely depend on its intended use. If it shows promising biological activity, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

1-[4-[4-(1,3-thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-2-15(21)19-8-5-14(6-9-19)17(22)20-10-3-13(4-11-20)16-18-7-12-23-16/h2,7,12-14H,1,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUQFHXQUGCEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

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